molecular formula C12H11BrN2O2 B11795584 7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one

7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one

Cat. No.: B11795584
M. Wt: 295.13 g/mol
InChI Key: FYTSKISYCDHNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a ketone group in its structure suggests that it might exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:

    Bromination: Introduction of the bromine atom into the phthalazinone core.

    Alkylation: Attachment of the 3-oxobutyl group to the phthalazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the ketone group to a carboxylic acid.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phthalazinones.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(3-oxobutyl)phthalazin-1(2H)-one would depend on its specific interactions with biological targets. Generally, it might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Brominated Compounds: Compounds containing bromine atoms with different core structures.

Uniqueness

    Structural Features: The combination of a bromine atom and a 3-oxobutyl group in the phthalazinone core.

    Reactivity: Unique reactivity patterns due to the presence of both bromine and ketone groups.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

7-bromo-2-(3-oxobutyl)phthalazin-1-one

InChI

InChI=1S/C12H11BrN2O2/c1-8(16)4-5-15-12(17)11-6-10(13)3-2-9(11)7-14-15/h2-3,6-7H,4-5H2,1H3

InChI Key

FYTSKISYCDHNRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCN1C(=O)C2=C(C=CC(=C2)Br)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.